

Algestone Acetophenide: A Technical Whitepaper on its Endocrine-Disrupting Potential

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Compound of Interest

Compound Name: *Algestone Acetophenide*

Cat. No.: *B1666845*

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Algestone acetophenide (dihydroxyprogesterone acetophenide, DHPA) is a synthetic steroidal progestin with potent agonist activity at the progesterone receptor (PR). Primarily used in long-acting injectable contraceptives, its powerful hormonal action warrants a thorough evaluation of its potential to disrupt the endocrine system beyond its intended therapeutic effects. This technical guide synthesizes the available toxicological data and outlines the established experimental protocols for assessing the endocrine-disrupting potential of **algestone acetophenide**. While specific in-vitro screening data for off-target hormonal activities are scarce in publicly accessible literature, historical toxicological findings, including pituitary hyperplasia in rats and mammary tumors in beagle dogs, strongly indicate a potential for broader endocrine disruption that merits further investigation.[1] This document provides the necessary scientific framework for such an evaluation.

Introduction

Algestone acetophenide is a derivative of 16 α ,17 α -dihydroxyprogesterone and functions as a potent progestogen.[1] It is the progestin component in some combined injectable contraceptives.[1] As a progestin, its primary mechanism of action is the activation of the progesterone receptor, mimicking the effects of endogenous progesterone. It is reported to be a

pure progestogen with no significant androgenic, estrogenic, or glucocorticoid activities. However, its classification as a potential endocrine-disrupting compound (EDC) by multiple bodies, coupled with early toxicological studies, necessitates a more in-depth assessment of its off-target effects.

Endocrine-disrupting chemicals can interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body. Given the structural similarity of **algestone acetophenide** to endogenous steroid hormones, its potential to interact with other steroid hormone receptors and pathways is a critical area of investigation for researchers and drug development professionals.

Known Biological Activity and Toxicological Profile

The primary pharmacological activity of **algestone acetophenide** is as a progesterone receptor agonist. Its progestogenic potency is estimated to be 2 to 5 times that of progesterone in animal models.^[2] This high potency is central to its therapeutic use but also to its potential for adverse endocrine effects.

Quantitative Toxicological Data

While comprehensive endocrine screening data is limited, some quantitative toxicological data regarding reproductive effects have been published. The following table summarizes the Lowest Published Toxic Dose (TDLo) from studies in rats.

Species	Route of Exposure	Dose	Duration	Toxic Effects	Reference
Rat (female)	Oral	250 mg/kg	10 day(s) pre-mating	Maternal Effects: menstrual cycle changes or disorders	^[3]
Rat (female)	Oral	2500 mg/kg	20 day(s) pre-mating	Fertility: female fertility index decreased	^[3]

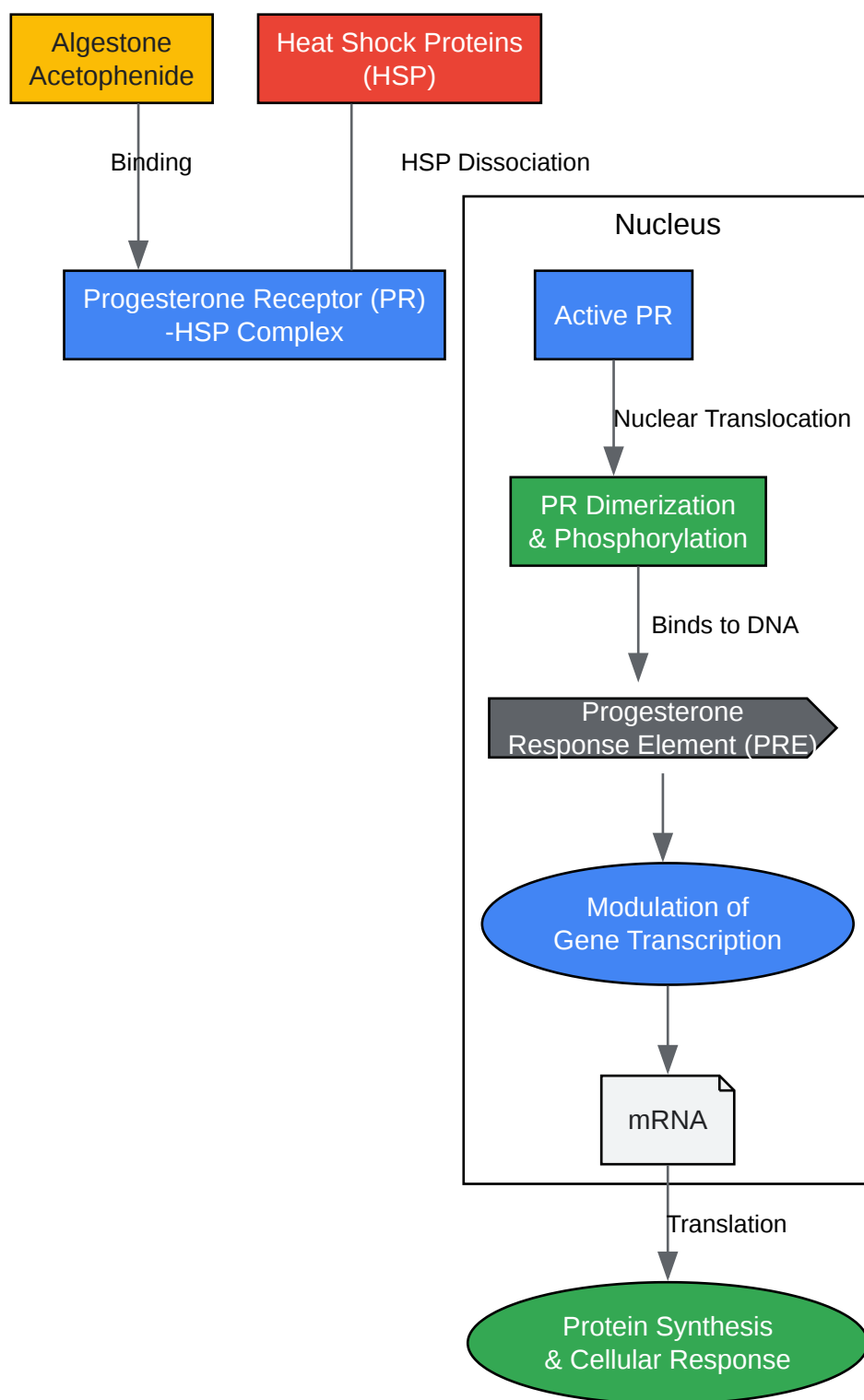
Significant Toxicological Findings

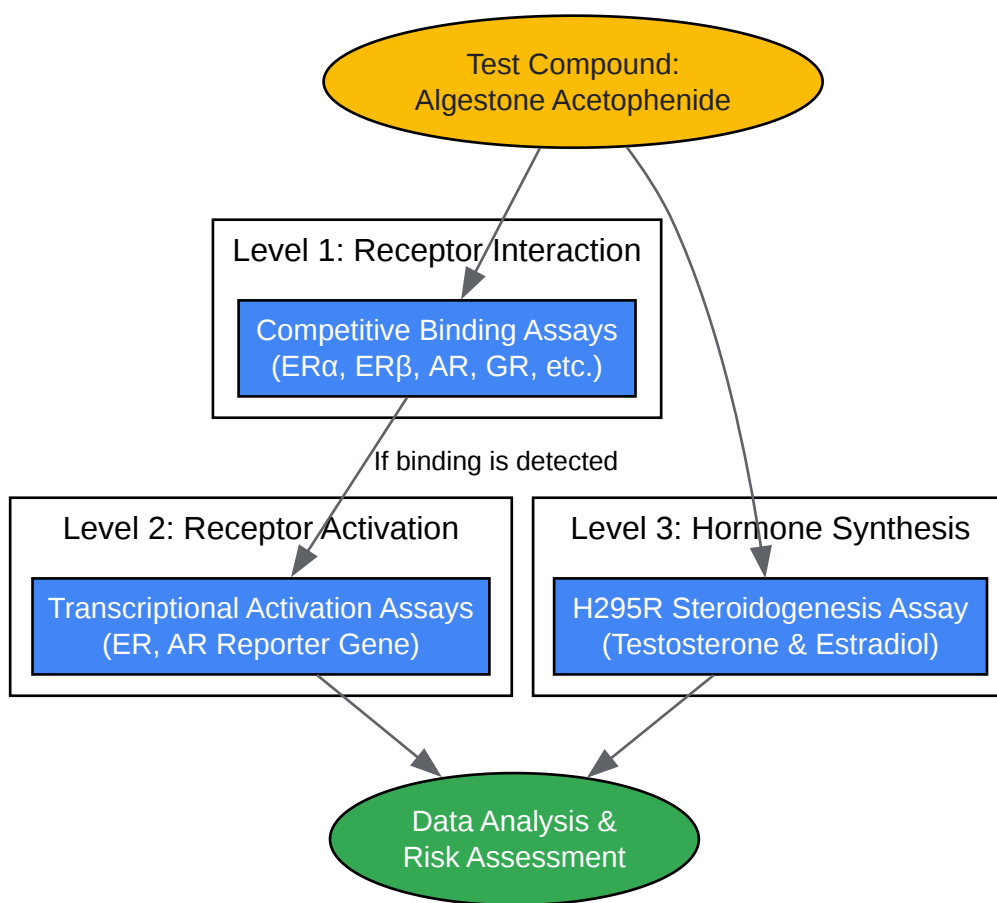
The development of a combined injectable contraceptive containing **algestone acetophenide** (Deladroxate) was discontinued in the United States in the late 1960s due to significant toxicological findings in animal studies. These findings are critical indicators of its endocrine-disrupting potential:

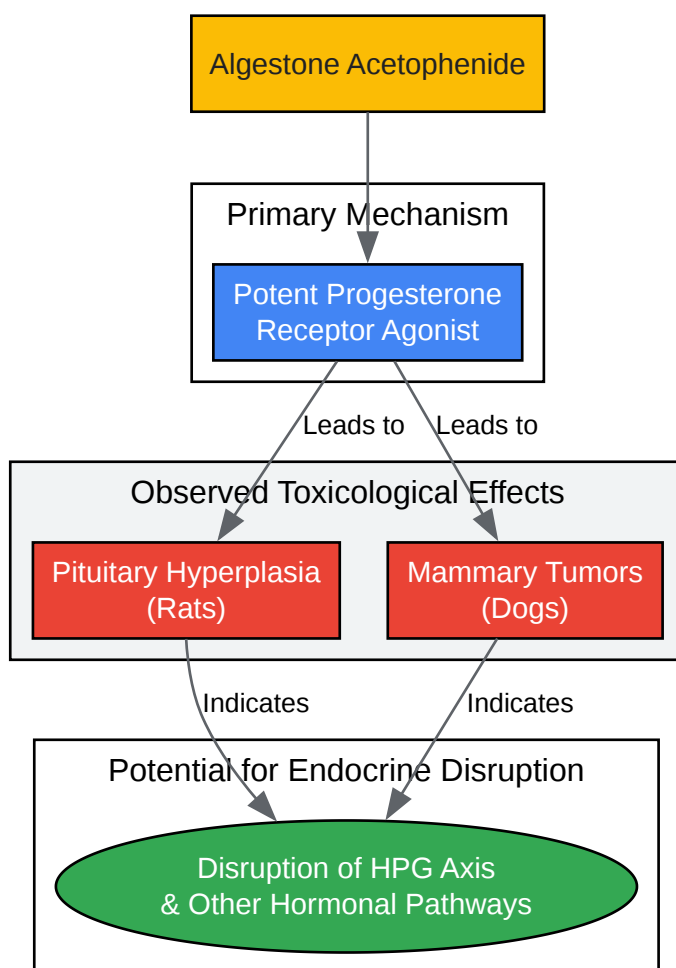
- **Pituitary Hyperplasia in Rats:** Chronic administration was observed to cause hyperplasia of the pituitary gland.^[1] This is a significant finding, as the pituitary is the master regulator of the endocrine system. Progestins can influence the hypothalamic-pituitary-gonadal axis, and this finding suggests a disruptive effect.
- **Mammary Tumors in Beagle Dogs:** The development of mammary tumors in beagle dogs following treatment is another serious concern.^[1] The beagle is a well-established model for detecting hormonal carcinogenesis, particularly for progestin-related compounds.^[4] This effect is likely linked to the potent progestogenic stimulation of mammary tissue.

Core Signaling Pathway: Progesterone Receptor Activation

Algestone acetophenide exerts its primary effects by binding to and activating the intracellular progesterone receptor (PR). This ligand-activated transcription factor then modulates the expression of target genes.







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